molecular formula C21H24N2O5 B2425321 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034237-55-1

1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No. B2425321
CAS RN: 2034237-55-1
M. Wt: 384.432
InChI Key: UZKMNBFSBVZABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-Cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one and related compounds have been studied for their unique chemical properties and synthesis methods. These compounds, often involving cyclopropane or azetidine rings, are synthesized through various chemical reactions, including thermolysis and microwave-assisted rapid synthesis. For instance, the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered [1,2-a]alicyclic rings demonstrates the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones towards human skin fibroblast cells (Hehir et al., 2008). Similarly, microwave-assisted synthesis has been applied to create nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for preparing pharmacologically active azetidinones and thiazolidinones with significant antibacterial and antifungal activities (Mistry & Desai, 2006).

Pharmacological Applications

The pharmacological potential of compounds containing the azetidinone ring, similar to the 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one structure, has been explored in various studies. For example, 7-Azetidinylquinolones have been investigated as antibacterial agents, indicating the critical role of chirality and the azetidine moiety in enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995). The antimicrobial activities of azetidinone derivatives have also been evaluated, showing promising antibacterial activities against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Biological Activities and Mechanisms

The presence of cyclopropane, epoxide, and aziridine groups in compounds like 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is significant due to their biological activities. These three-membered ring structural elements are found in a wide variety of natural products with antibiotic, antitumor, and diverse pharmacological activities. The biological activities of these compounds are often attributed to the inherent ring strain in the small ring moiety, which can be potent alkylation agents, suggesting their potential application as therapeutic agents and mechanistic probes for enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).

properties

IUPAC Name

1-cyclopropyl-4-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13-9-15(10-19(24)23(13)14-7-8-14)28-16-11-22(12-16)21(25)17-5-4-6-18(26-2)20(17)27-3/h4-6,9-10,14,16H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKMNBFSBVZABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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